Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate

Description

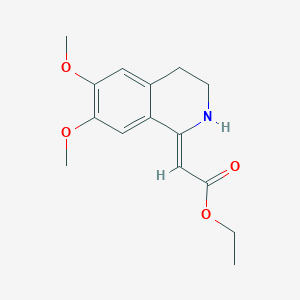

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a tetrahydroisoquinoline derivative characterized by a conjugated enamine system (ylidene group) and ester functionality. Its molecular formula is C₁₆H₁₉NO₄, with a molecular weight of 289.33 g/mol (exact mass: 289.1314) and a LogP value of 2.17, indicating moderate lipophilicity . This compound is synthesized via condensation reactions involving ethyl glyoxylate and substituted tetrahydroisoquinolines, with applications in medicinal chemistry as a precursor for bioactive molecules .

Properties

CAS No. |

40129-54-2 |

|---|---|

Molecular Formula |

C15H19NO4 |

Molecular Weight |

277.31 g/mol |

IUPAC Name |

ethyl (2Z)-2-(6,7-dimethoxy-3,4-dihydro-2H-isoquinolin-1-ylidene)acetate |

InChI |

InChI=1S/C15H19NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-9,16H,4-6H2,1-3H3/b12-9- |

InChI Key |

VOIIGMYUSKJRLD-XFXZXTDPSA-N |

Isomeric SMILES |

CCOC(=O)/C=C\1/C2=CC(=C(C=C2CCN1)OC)OC |

Canonical SMILES |

CCOC(=O)C=C1C2=CC(=C(C=C2CCN1)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with ethyl acetoacetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the desired product through a condensation reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Dihydroisoquinoline derivatives.

Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate exhibits notable antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism involves interference with bacterial cell wall synthesis and metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to inhibit cell proliferation through mechanisms that involve the modulation of specific enzymes and receptors associated with cancer progression. This includes potential effects on apoptosis pathways and cell cycle regulation.

Several studies have documented the applications of this compound in various therapeutic contexts:

- Anticancer Research : A study demonstrated that this compound could inhibit tumor growth in vitro by targeting specific signaling pathways involved in cancer cell survival and proliferation.

- Antimicrobial Studies : Another research project highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics.

- Enzyme Inhibition : Investigations into enzyme interactions revealed that this compound could modulate activities of enzymes critical for metabolic processes in both microbial and human cells.

Mechanism of Action

The mechanism of action of ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents on the tetrahydroisoquinoline core, ester/amide groups, or aromatic ring modifications. Key examples include:

Table 1: Structural Comparison of Ethyl 2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate and Analogues

*Estimated based on substituent contributions.

Physicochemical and Reactivity Differences

- Lipophilicity : The ethyl ester group in the target compound contributes to a higher LogP (2.17) than the methyl ester analog (LogP = 2.17 for methyl, but lower molecular weight). The sulfonyl derivative 6e exhibits reduced lipophilicity (LogP ~1.8) due to its polar sulfonyl group .

- Synthetic Accessibility : Compounds like 6d and 6e are synthesized via N-methylation or sulfonylation, whereas the ylidene-containing target compound requires condensation under anhydrous conditions .

Biological Activity

Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of approximately 277.32 g/mol. The compound features a dihydroisoquinoline moiety, which is significant in various biological applications. The synthesis typically involves a condensation reaction between 6,7-dimethoxy-3,4-dihydroisoquinoline and ethyl acetoacetate, often facilitated by bases such as sodium ethoxide or potassium carbonate .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have shown its effectiveness against various bacterial strains and fungi. The mechanism of action appears to involve the disruption of microbial cell membranes and inhibition of key metabolic pathways.

Anticancer Activity

The compound has also been studied for its anticancer properties. It interacts with specific enzymes and receptors involved in cell proliferation pathways linked to cancer progression. Notably, it has demonstrated cytotoxic effects against several cancer cell lines, including colon and breast cancer cells. The observed effects include the induction of apoptosis and inhibition of tumor growth in vitro and in vivo models .

The biological activity of this compound can be attributed to its ability to bind with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular functions, such as those involved in DNA repair and cell cycle regulation.

- Receptor Modulation : It can modulate receptor activities that are pivotal in signaling pathways related to cancer cell survival and proliferation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| Ethyl 2-(6-methoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate | C14H17NO3 | Lacks one methoxy group |

| Ethyl 2-(3-methoxyisoquinolin-1(2H)-ylidene)acetate | C14H15NO4 | Different isoquinoline structure |

| Ethyl 2-(5-methoxyisoquinolin-1(2H)-ylidene)acetate | C14H15NO4 | Different methoxy position |

This compound stands out due to its dual antimicrobial and anticancer activities coupled with its unique structural features .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Anticancer Activity : A study published in Phytotherapy Research demonstrated that this compound significantly reduced cell viability in HT29 human colon carcinoma cells through apoptosis induction mechanisms .

- Antimicrobial Efficacy : Research published in Journal of Medicinal Chemistry reported that the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent for infections caused by these pathogens .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1(2H)-ylidene)acetate?

Methodological Answer:

The synthesis typically involves multi-step organic reactions. A common approach includes:

Formation of the dihydroisoquinoline core : Starting with 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, followed by functionalization at the 1-position.

Introduction of the ylidene-acetate moiety : This step often employs condensation reactions, such as Knoevenagel or Wittig-type reactions, using ethyl glyoxylate derivatives.

Optimization of reaction conditions : Catalysts like palladium or copper salts may be used in coupling reactions, with solvents such as ethanol or DMF under reflux to enhance yields .

Purification : Silica gel flash column chromatography (e.g., petroleum ether/ethyl acetate mixtures) is commonly used to isolate the final product, yielding ~58% under optimized conditions .

Basic: How is the compound characterized post-synthesis?

Methodological Answer:

Characterization involves:

- Spectroscopic Analysis :

- NMR (¹H, ¹³C, DEPT) to confirm regiochemistry and substituent positions.

- Mass Spectrometry (MS) for molecular weight verification.

- Chromatography : HPLC to assess purity (>95% typical for research-grade material).

- Physical Properties : Melting point determination and solubility profiling in polar/non-polar solvents.

- Structural Confirmation : X-ray crystallography for unambiguous assignment (where applicable) .

Advanced: How can reaction yields for this compound be systematically optimized?

Methodological Answer:

Key strategies include:

- Catalyst Screening : Testing transition metals (e.g., Pd, Cu) for coupling efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) often improve solubility of intermediates, while ethanol may enhance selectivity .

- Temperature Control : Reflux conditions (80–120°C) for kinetic control vs. room temperature for thermodynamic products.

- Workflow Automation : Using high-throughput screening to identify optimal molar ratios and reaction times.

- Purification Refinement : Gradient elution in column chromatography to resolve closely related byproducts .

Advanced: How can researchers address contradictions in reported biological activities of this compound?

Methodological Answer:

Contradictions may arise from:

- Variability in Assay Models : For example, in vitro vs. in vivo systems (e.g., antimicrobial activity in bacterial cultures vs. murine models).

- Dosage Differences : Compare EC₅₀ values across studies; discrepancies may reflect non-linear dose-response relationships.

- Structural Analogues : Ensure the exact stereochemistry and substituent positions match between studies (e.g., ylidene vs. non-ylidene derivatives).

- Mechanistic Studies : Use knock-out models or receptor-binding assays to validate target specificity .

Advanced: How is regioselectivity analyzed in reactions involving this compound?

Methodological Answer:

Regioselectivity can be probed via:

- Computational Modeling : DFT calculations to predict reactive sites (e.g., electron density at the ylidene carbon).

- Isotopic Labeling : Tracking ¹³C or ²H incorporation in products.

- Competition Experiments : Reacting with electrophiles/nucleophiles of varying steric bulk to assess steric vs. electronic control.

- Crystallographic Data : X-ray structures of intermediates to identify steric constraints .

Basic: What are the key chemical reactions exhibited by this compound?

Methodological Answer:

- Oxidation : The ylidene moiety can undergo oxidation to form carbonyl derivatives.

- Cycloaddition : Participation in [4+2] Diels-Alder reactions due to conjugated diene systems.

- Nucleophilic Substitution : Methoxy groups at the 6,7-positions are susceptible to demethylation under acidic/basic conditions.

- Heterocyclization : Reacts with aryl diazonium salts to form fused heterocycles (e.g., pyridoisoquinolines) .

Advanced: How are structure-activity relationship (SAR) studies designed for its bioactivity?

Methodological Answer:

SAR workflows include:

Substituent Variation : Modifying methoxy groups to ethoxy, hydroxyl, or halogens to assess electronic effects.

Core Modifications : Replacing the dihydroisoquinoline with tetrahydroquinoline or indole scaffolds.

Bioisosteric Replacement : Swapping the ethyl acetate group with methyl or tert-butyl esters.

Activity Profiling : Testing analogues in enzyme inhibition assays (e.g., kinase panels) or cytotoxicity screens.

Data Correlation : Using QSAR models to link structural features (e.g., logP, TPSA) with activity .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at room temperature in inert atmosphere (argon or nitrogen) to prevent oxidation.

- Light Sensitivity : Protect from light using amber glass vials.

- Moisture Control : Use desiccants (silica gel) in sealed containers.

- Solubility Considerations : For long-term stability, store as a solid rather than in solution .

Advanced: How can spectral data inconsistencies (e.g., NMR shifts) be resolved?

Methodological Answer:

- 2D NMR Techniques : HSQC, HMBC, and NOESY to assign overlapping signals.

- Dynamic Effects : Variable-temperature NMR to identify conformational exchange broadening.

- Isotopic Perturbation : ¹⁵N or ¹³C labeling to resolve ambiguous couplings.

- X-ray Validation : Compare experimental shifts with predicted values from crystal structures .

Advanced: What mechanistic insights exist for its biological activity?

Methodological Answer:

- Enzyme Inhibition : The ylidene-acetate group may act as a Michael acceptor, covalently modifying cysteine residues in target enzymes (e.g., proteases).

- Receptor Binding : Molecular docking studies suggest interactions with G-protein-coupled receptors (GPCRs) via hydrogen bonding with methoxy groups.

- Cellular Uptake : LogP values (~2.5) indicate moderate membrane permeability, validated via Caco-2 assays.

- Metabolic Stability : In vitro microsomal studies show slow degradation, suggesting suitability for in vivo models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.